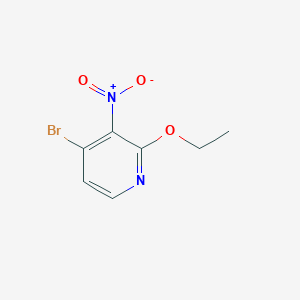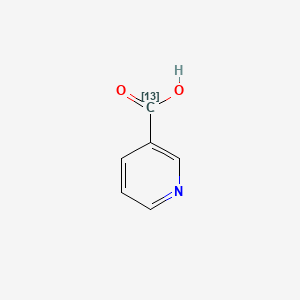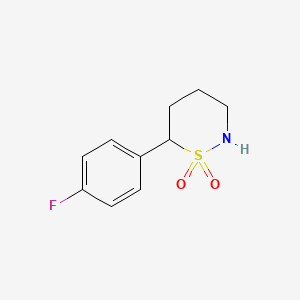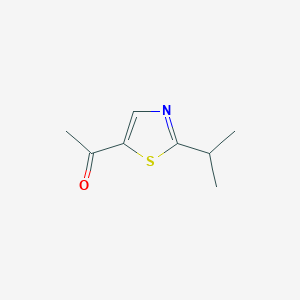![molecular formula C8H9ClN2 B12954131 6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12954131.png)
6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a heterocyclic compound featuring a pyridine ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine typically involves the chloromethylation of a pyrrolo[3,4-c]pyridine precursor. One common method includes the reaction of pyrrolo[3,4-c]pyridine with formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chloromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolo[3,4-c]pyridines with various functional groups.
Oxidation: Pyrrolo[3,4-c]pyridine N-oxides.
Reduction: Amino derivatives of pyrrolo[3,4-c]pyridine.
Scientific Research Applications
6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or modulation of receptor function . The compound’s effects are mediated through pathways involving covalent modification of target proteins and subsequent changes in their activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Di(het)arylpyridines: These compounds share a similar pyridine core but differ in their substitution patterns and functional groups.
Pyridinium Salts: Structurally related to pyrrolo[3,4-c]pyridines, these salts exhibit different reactivity and applications.
Uniqueness
6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is unique due to its fused ring structure and the presence of a reactive chloromethyl group. This combination allows for diverse chemical modifications and applications in various fields, distinguishing it from other pyridine derivatives .
Properties
Molecular Formula |
C8H9ClN2 |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
6-(chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine |
InChI |
InChI=1S/C8H9ClN2/c9-2-8-1-6-3-10-4-7(6)5-11-8/h1,5,10H,2-4H2 |
InChI Key |
DAFXCMGTIVYFMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=NC=C2CN1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




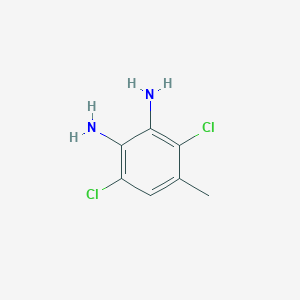
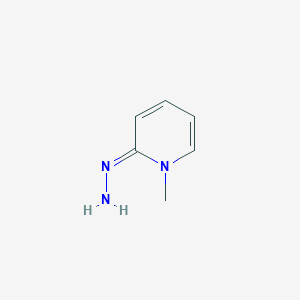

![4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12954093.png)
